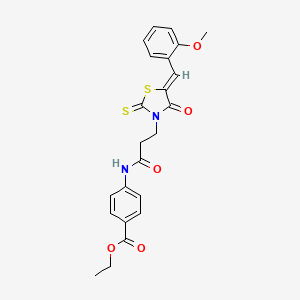

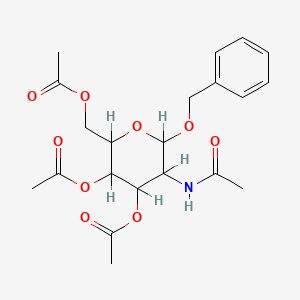

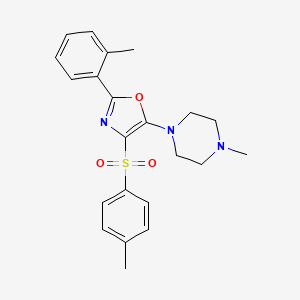

![molecular formula C16H13N3 B2575063 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 161224-92-6](/img/structure/B2575063.png)

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline, also known as IQ, is a heterocyclic compound that has been extensively studied for its biochemical and physiological effects. It is a polycyclic aromatic hydrocarbon that is commonly found in various environmental sources, including air pollution, cigarette smoke, and grilled meat. In recent years, IQ has gained significant attention in the scientific community due to its potential applications in the field of cancer research and drug development.

Aplicaciones Científicas De Investigación

1. Antitumor Activity

Several studies have investigated the potential antitumor effects of quinoxaline derivatives, including structures similar to 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline. For instance, a compound structurally related to this compound, named B-220, showed potent inhibition of tumor promotion in a two-stage carcinogenesis mouse model. It effectively reduced the development of skin tumors and hyperplasia when applied before the tumor-promoting agent 12-O-tetradecanoylphorbol-13-acetate (TPA) (Skarin et al., 1999). In another study, quinoxaline derivatives showed significant antitumor activity against leukemia P388 in mice, indicating that certain modifications at specific positions on the quinoxaline structure could lead to potent antitumor agents (Takeuchi et al., 1997).

2. Anti-inflammatory and Immunomodulatory Effects

Quinoxaline analogues have been evaluated for their anti-inflammatory and immunomodulatory effects. For instance, Rabeximod, a molecule structurally related to this compound, was found to reduce the severity of arthritis in mouse models by decreasing the activation of inflammatory cells (Hultqvist et al., 2010). Similarly, Rob 803, another quinoxaline analogue, demonstrated suppressive effects on pathogenic immune mechanisms in collagen-induced arthritis (Westman et al., 2008).

3. Modulation of Inflammatory Biomarkers

A study involving the antiviral substance 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline revealed its potential in modulating biomarkers of inflammation. The introduction of this substance to laboratory rats resulted in changes in the pro-inflammatory status, including elevation in monocytic counts and potentiation of the metabolic reserve of phagocytic cells (Antonovych et al., 2015).

4. Interaction with Immune Receptors

Certain quinoxaline derivatives have been investigated for their interaction with immune receptors. For instance, the compound YM-90709 was reported to specifically inhibit the binding of interleukin-5 (IL-5) to its receptor on human eosinophils, suggesting potential therapeutic applications in conditions involving eosinophil recruitment, such as asthma (Morokata et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a wide variety of pharmacological activities, predominantly through DNA intercalation . The thermal stability of the this compound-DNA complex is an important parameter for the elucidation of its anticancer, antiviral, and other activities .

Mode of Action

This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This interaction with DNA disrupts processes that are vital for DNA replication .

Biochemical Pathways

The interaction of this compound with DNA affects the normal biochemical pathways of DNA replication . By intercalating into the DNA helix, it disturbs the normal functioning of the DNA molecule, thereby affecting the downstream processes such as protein synthesis and cell division .

Pharmacokinetics

The high thermal stability of the this compound-dna complex suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its disruption of DNA replication . This disruption can lead to cell death, which is why this compound exhibits antiviral and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the this compound enhances its thermal stability . Furthermore, the type of substituents and side chains attached to the this compound nucleus, as well as the orientation of the side chain towards the GC rich minor groove of the DNA, can influence its binding affinity to DNA .

Propiedades

IUPAC Name |

6,9-dimethylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-10-7-8-14-11(9-10)15-16(19(14)2)18-13-6-4-3-5-12(13)17-15/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCFXZHCNYNTKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

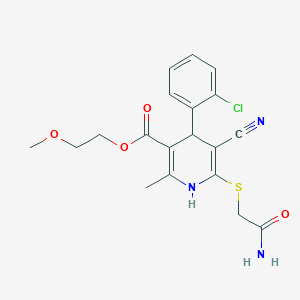

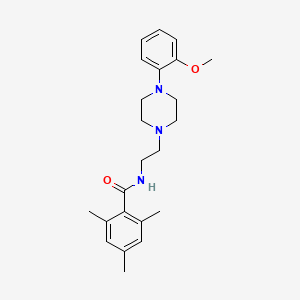

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2574986.png)

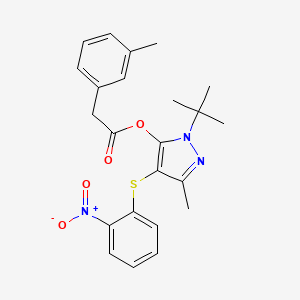

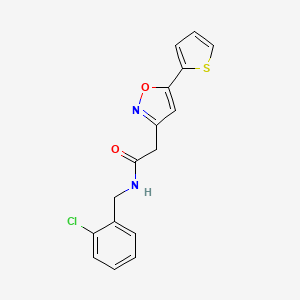

![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)

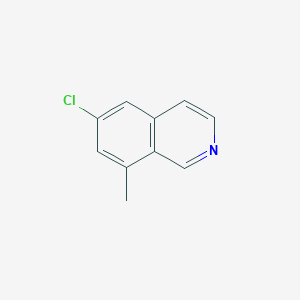

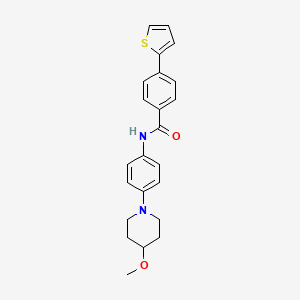

![5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2574992.png)

![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2575002.png)